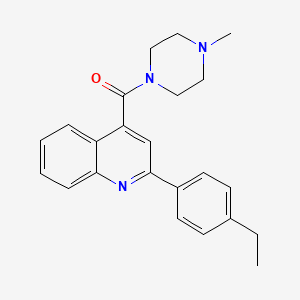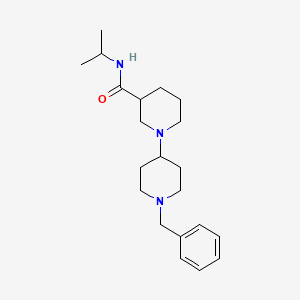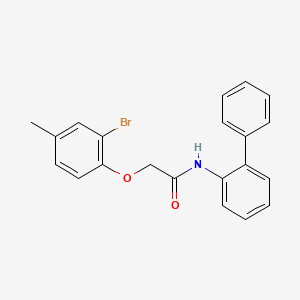![molecular formula C15H9BrCl2N4OS B6105143 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea” is a derivative of 1,3,4-thiadiazole, a heterocyclic compound. The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound you mentioned is likely to have similar properties due to the presence of the 1,3,4-thiadiazol-2-yl group.
Synthesis Analysis
While specific synthesis details for “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea” are not available, general methods for synthesizing 1,3,4-thiadiazole derivatives involve the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The resulting compounds are then acylated with various acid chlorides .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives generally involve the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The resulting compounds are then acylated with various acid chlorides .未来方向
The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications. Given their broad spectrum of biological activities, these compounds could be further developed and modified to enhance their efficacy and reduce toxicity .
作用机制
Mode of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea might interact with its targets in a similar manner, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of biological activities, affecting various biochemical pathways .
Result of Action
Similar compounds have been reported to possess a broad spectrum of biological activities, suggesting that this compound might have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
生化分析
Biochemical Properties
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as glutathione peroxidase and catalase. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall energy homeostasis .
Molecular Mechanism
At the molecular level, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase and persistent oxidative stress, resulting in long-term cellular damage and altered metabolic states .
Dosage Effects in Animal Models
The effects of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and oxidative damage . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .
Metabolic Pathways
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose, lactate, and pyruvate . These changes can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea plays a crucial role in its activity and function. The compound is directed to specific compartments, such as the mitochondria, through targeting signals and post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy production by interacting with mitochondrial enzymes and proteins . Additionally, its localization in the endoplasmic reticulum can affect protein folding and stress responses .
属性
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N4OS/c16-9-3-1-8(2-4-9)13-21-22-15(24-13)20-14(23)19-10-5-6-11(17)12(18)7-10/h1-7H,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXHMYZMGBZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B6105061.png)
![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B6105073.png)
![N-(2-{2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B6105081.png)
![ETHYL 5-ACETYL-4-METHYL-2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B6105091.png)
![1-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6105094.png)
![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)


![N-[5-(3-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B6105124.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide 1-oxide](/img/structure/B6105150.png)
![5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)
![4-(4-ethylphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105163.png)
